molecular formula C6H11NO2S B1315389 Methyl thiomorpholine-3-carboxylate CAS No. 78865-47-1

Methyl thiomorpholine-3-carboxylate

Cat. No. B1315389
CAS RN: 78865-47-1
M. Wt: 161.22 g/mol
InChI Key: CYKUMLWZCRVBJA-UHFFFAOYSA-N
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Description

“Methyl thiomorpholine-3-carboxylate” is a chemical compound with the molecular formula C6H11NO2S . It is also known as “Thiomorpholine-3-carboxylic acid methyl ester hydrochloride” and is a member of thiomorpholines and a monocarboxylic acid anion .


Synthesis Analysis

The synthesis of thiomorpholine involves a two-step telescoped format. The key step is the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction leads to the corresponding half-mustard intermediate in quantitative yield. Thiomorpholine is subsequently obtained by base-mediated cyclization .


Molecular Structure Analysis

The molecular structure of “Methyl thiomorpholine-3-carboxylate” is represented by the InChI code: 1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl thiomorpholine-3-carboxylate” has a molecular weight of 161.22 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its rotatable bond count is 2, and it has a topological polar surface area of 63.6 Ų .

Scientific Research Applications

Synthesis and Separation in Chemistry

Methyl thiomorpholine-3-carboxylate plays a significant role in the synthesis and separation of various chemical compounds. For instance, the reaction of methyl 2,3-dibromopropionate with aminoethanethiol and L-cysteine methyl ester results in the formation of esters of thiomorpholine-3-carboxylic and thiomorpholine-3,5-dicarboxylic acids. These esters were successfully separated into individual diastereomers, indicating the compound's potential in facilitating complex chemical separations (Eremeev et al., 1983).

Role in Medicinal Chemistry

Methyl thiomorpholine-3-carboxylate is an important building block in medicinal chemistry research. It has been utilized in the preparation of novel bridged bicyclic thiomorpholines, which have shown interesting biological profiles. These bicyclic thiomorpholines were synthesized from inexpensive starting materials, demonstrating the versatility and potential applications of methyl thiomorpholine-3-carboxylate in drug discovery and development (Walker & Rogier, 2013).

Antimicrobial Applications

Recent studies have explored the antimicrobial properties of amides of thiomorpholine carboxylate. These compounds were synthesized and subjected to in-vitro antimicrobial activities tests. Preliminary results revealed that the synthesized compounds exhibited moderate to good antibacterial and antifungal activity, suggesting potential applications in the field of antimicrobial research (Nagavelli et al., 2014).

Applications in Organic Synthesis

Thiomorpholines, including methyl thiomorpholine-3-carboxylate, have been used in a variety of organic synthesis processes. For example, cyclic sulfamidates underwent nucleophilic displacement with methyl thioglycolate, followed by lactamization, to give thiomorpholin-3-ones, demonstrating the compound's utility in the synthesis of complex organic structures (Williams et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, “3-Methylpyridine”, indicates that it is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage .

properties

IUPAC Name

methyl thiomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKUMLWZCRVBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511653
Record name Methyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thiomorpholine-3-carboxylate

CAS RN

78865-47-1
Record name Methyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AV Eremeev, R Nurdinov, ÉÉ Liepin'sh… - Chemistry of Heterocyclic …, 1983 - Springer
… 2,3-dlbromopropionic acid with 2-mercapto-substituted amines we investigated the reaction with 2-mercaptoethylamine, in which the formation of methyl thiomorpholine-3-carboxylate (II…
Number of citations: 2 link.springer.com
SY Solov'eva, SM Ramsh, AI Ginak - Chemistry of Heterocyclic …, 1983 - Springer
… 2,3-dlbromopropionic acid with 2-mercapto-substituted amines we investigated the reaction with 2-mercaptoethylamine, in which the formation of methyl thiomorpholine-3-carboxylate (II…
Number of citations: 3 link.springer.com

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